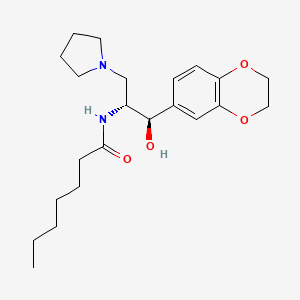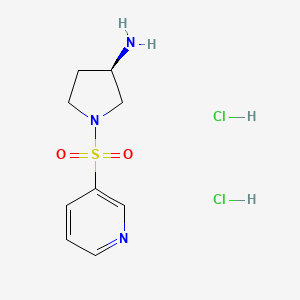
Sodium 2-(6-Methyl-3-pyridazinyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(6-Methyl-3-pyridazinyl)acetate is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine is a heterocyclic aromatic organic compound characterized by a six-membered ring containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(6-Methyl-3-pyridazinyl)acetate typically involves the reaction of 6-methyl-3-pyridazinecarboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is deprotonated by the sodium hydroxide, forming the sodium salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-(6-Methyl-3-pyridazinyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions (e.g., acidic or basic).
Major Products:
Oxidation: Pyridazinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex pyridazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of Sodium 2-(6-Methyl-3-pyridazinyl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Pyridazine: The parent compound with a similar structure but without the methyl and acetate groups.
Pyridazinone: A derivative with a keto group, known for its diverse pharmacological activities.
Pyrimidine and Pyrazine: Other diazine compounds with nitrogen atoms in different positions on the ring.
Uniqueness: Sodium 2-(6-Methyl-3-pyridazinyl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sodium salt form enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
sodium;2-(6-methylpyridazin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.Na/c1-5-2-3-6(9-8-5)4-7(10)11;/h2-3H,4H2,1H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIWAURMNPEGKV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N2NaO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate](/img/structure/B6604696.png)
![2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide](/img/structure/B6604699.png)

![tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate](/img/structure/B6604711.png)


![2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one](/img/structure/B6604751.png)
![tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604753.png)

![1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole dihydrochloride](/img/structure/B6604760.png)
![7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B6604764.png)
![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B6604771.png)
![3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6604779.png)

